molecular formula C4H4IN3 B13577557 6-Iodopyridazin-4-amine

6-Iodopyridazin-4-amine

Katalognummer: B13577557
Molekulargewicht: 221.00 g/mol
InChI-Schlüssel: NPPWVRBPUXPRBZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Iodopyridazin-4-amine is a chemical compound with the molecular formula C4H4IN3. It is a derivative of pyridazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 2. The presence of an iodine atom at position 6 and an amino group at position 4 makes this compound unique and valuable in various chemical and biological applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-Iodopyridazin-4-amine typically involves the iodination of pyridazin-4-amine. One common method includes the reaction of pyridazin-4-amine with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions: 6-Iodopyridazin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.

    Coupling Reactions: Palladium catalysts, such as tetrakis(triphenylphosphine)palladium(0), in the presence of bases like potassium carbonate.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution Products: Various substituted pyridazines.

    Coupling Products: Biaryl compounds and other complex structures.

    Oxidation Products: Nitro derivatives.

    Reduction Products: Amines.

Wissenschaftliche Forschungsanwendungen

6-Iodopyridazin-4-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of agrochemicals and materials science.

Wirkmechanismus

The mechanism of action of 6-Iodopyridazin-4-amine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the iodine atom and the amino group allows it to form specific interactions with biological macromolecules, influencing pathways involved in cell signaling, metabolism, or gene expression .

Vergleich Mit ähnlichen Verbindungen

    6-Iodopyridazin-3-amine: Similar structure but with the amino group at position 3.

    4-Iodopyridazin-3-amine: Iodine and amino groups at different positions.

    6-Bromopyridazin-4-amine: Bromine instead of iodine at position 6.

Uniqueness: 6-Iodopyridazin-4-amine is unique due to the specific positioning of the iodine and amino groups, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential in diverse applications make it a valuable compound in research and industry .

Eigenschaften

Molekularformel

C4H4IN3

Molekulargewicht

221.00 g/mol

IUPAC-Name

6-iodopyridazin-4-amine

InChI

InChI=1S/C4H4IN3/c5-4-1-3(6)2-7-8-4/h1-2H,(H2,6,8)

InChI-Schlüssel

NPPWVRBPUXPRBZ-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=NN=C1I)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.